molecular formula C19H23NO4 B2575071 N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methoxybenzamide CAS No. 1396884-14-2

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methoxybenzamide

Cat. No. B2575071
CAS RN: 1396884-14-2
M. Wt: 329.396
InChI Key: MANHGBAAMZBEEJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methoxybenzamide, also known as HM-3, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on similar compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, has focused on understanding the molecular structure and intermolecular interactions through acylation reactions, NMR, and X-ray diffraction analyses. These studies reveal the influence of intermolecular interactions on molecular geometry, which is crucial for designing compounds with desired physical and chemical properties (Karabulut et al., 2014).

Development of Sensitive Biosensors

A high sensitive biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode has been developed for the electrocatalytic determination of glutathione and piroxicam. This novel biosensor demonstrates potent electron mediating behavior and can accurately determine analytes in real samples, showcasing the compound's potential in analytical chemistry (Karimi-Maleh et al., 2014).

Antimicrobial Applications

A series of derivatives incorporating the thiazole ring and similar structural motifs have been synthesized and screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These studies indicate the potential of such compounds in developing new antimicrobial agents (Desai et al., 2013).

Antioxidant Properties

Amino-substituted benzamide derivatives have been investigated for their antioxidant capacities. These compounds, with varying numbers of methoxy and hydroxy groups, exhibit improved antioxidative properties in comparison to reference molecules, highlighting their potential as lead compounds for further optimization in the development of antioxidant agents (Perin et al., 2018).

Inhibitory Activity on Cell Division Protein FtsZ

Compounds related to N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methoxybenzamide have shown to inhibit the bacterial cell division protein FtsZ, providing a novel approach to developing antibacterial agents. This inhibitory action is critical for addressing antibiotic resistance and developing new antimicrobial therapies (Haydon et al., 2010).

properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-19(22,12-14-8-10-15(23-2)11-9-14)13-20-18(21)16-6-4-5-7-17(16)24-3/h4-11,22H,12-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANHGBAAMZBEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methoxybenzamide

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